molecular formula C12H17Cl2NO B1432168 [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride CAS No. 1417566-96-1

[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride

Cat. No.: B1432168
CAS No.: 1417566-96-1
M. Wt: 262.17 g/mol
InChI Key: KIMAJTBBKNYYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Features

The compound has the molecular formula C₁₂H₁₇Cl₂NO and a molecular weight of 262.18 g/mol . Its structure integrates three key components:

  • A 4-chloro-3-methylphenoxy group , which contributes aromatic stability and electrophilic substitution reactivity.
  • A cyclopropyl ethylamine backbone , introducing steric strain and conformational rigidity due to the cyclopropane ring.
  • A hydrochloride salt at the amine group, enhancing solubility and stability in polar solvents.

The SMILES notation for the compound is ClC1=C(C(=CC=C1)OC(C(C2CC2)N)Cl , reflecting the spatial arrangement of substituents. Computational analyses predict a hydrogen bond donor count of 2 and a rotatable bond count of 4, suggesting moderate flexibility.

Property Value
Molecular Formula C₁₂H₁₇Cl₂NO
Molecular Weight 262.18 g/mol
Purity ≥97% (HPLC)
Hydrogen Bond Donors 2
Rotatable Bonds 4

Historical Context and Discovery

The compound first appeared in chemical catalogs and patent literature in the early 2020s, coinciding with increased interest in cyclopropane-containing pharmaceuticals. Its synthesis likely involves:

  • Nucleophilic substitution between a chlorinated phenol derivative and a cyclopropylethylamine intermediate.
  • Salt formation via treatment with hydrochloric acid to improve crystallinity.

While no single publication claims its discovery, its structural analogs—such as corticotropin-releasing factor (CRF₁) receptor antagonists—have been explored for neuropsychiatric applications, suggesting a research-driven origin. Patents describing similar bicyclic and chlorinated amines further highlight its role in medicinal chemistry innovation.

Pharmacological and Industrial Relevance

Industrial Applications

  • Pharmaceutical Intermediate : Used in multi-step syntheses of complex molecules, such as quinoline carboxamides and pyrano[2,3-c]pyrazoles.
  • Agrochemical Research : Chlorinated phenoxy compounds are precursors to herbicides and insecticides.
  • Material Science : The cyclopropane ring’s strain energy may contribute to novel polymer architectures.

Vendors like MolCore and EvitaChem market the compound for high-throughput screening and medicinal chemistry optimization , underscoring its industrial utility.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-1-cyclopropylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-8-6-10(4-5-11(8)13)15-7-12(14)9-2-3-9;/h4-6,9,12H,2-3,7,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMAJTBBKNYYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C2CC2)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride generally follows a multi-step pathway involving:

  • Formation of the phenoxy intermediate with chloro and methyl substitutions on the aromatic ring.
  • Introduction of the cyclopropylethyl moiety via nucleophilic substitution or coupling reactions.
  • Final amination step to install the amine group.
  • Conversion to the hydrochloride salt to enhance stability and solubility.

Critical parameters such as reaction temperature, solvent choice, catalysts, and purification techniques significantly influence the efficiency and quality of the final product.

Detailed Reaction Conditions and Steps

Step 1: Preparation of 4-Chloro-3-methylphenol Derivative

  • Starting from commercially available 4-chloro-3-methylphenol, an etherification reaction is performed to attach the cyclopropylethyl group.
  • This step often uses alkyl halides or epoxides bearing the cyclopropyl group under basic conditions.
  • Typical solvents include dry dichloromethane or tetrahydrofuran (THF).
  • The reaction is conducted at low temperatures (0–5 °C) initially to control reactivity, followed by warming to room temperature to complete the reaction.

Step 2: Introduction of the Amine Group

  • The intermediate phenoxy-cyclopropylethyl compound undergoes amination.
  • Amination is performed using ammonia or primary amines under controlled conditions, often in the presence of a catalyst or base such as sodium hydride (NaH).
  • The reaction temperature is maintained between 0 °C and room temperature to avoid side reactions.
  • The amine is then converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent like ethanol or ethyl acetate.

Catalysts and Reagents

  • Bases: Sodium hydride (NaH) is commonly used for deprotonation and activation of phenol groups to facilitate nucleophilic substitution.
  • Solvents: Dry dichloromethane and THF are preferred for their ability to dissolve reactants and control reaction kinetics.
  • Catalysts: Lewis acids such as indium(III) chloride (InCl3) have been reported to catalyze related organic transformations efficiently, though their direct use in this compound's synthesis is less documented.
  • Purification: Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures is standard for isolating intermediates and final products.

Reaction Optimization and Yield Data

Based on analogous synthetic procedures and optimization studies:

Parameter Conditions Observations
Temperature 0 °C to room temperature Controls reaction rate and selectivity
Solvent Dry dichloromethane, THF Ensures solubility and reaction control
Base Sodium hydride (60% dispersion) Efficient deprotonation for substitution
Catalyst (if applicable) InCl3 (20 mol%) in related syntheses Enhances yield and reduces time
Reaction Time 1–16 hours depending on step Longer times for amination step
Purification Silica gel chromatography High purity isolation
Yield Typically 70–90% overall High yield with optimized conditions

Spectroscopic and Analytical Characterization

These analyses are critical to verify the success of each synthetic step and the integrity of the final hydrochloride salt.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome
Etherification 4-Chloro-3-methylphenol + cyclopropylethyl halide, NaH, dry CH2Cl2, 0–25 °C Formation of phenoxy-cyclopropylethyl intermediate
Amination Intermediate + NH3 or primary amine, NaH, room temperature Introduction of amine group
Salt Formation Treatment with HCl in ethanol or EtOAc Formation of hydrochloride salt
Purification Silica gel column chromatography (petroleum ether/EtOAc) Isolation of pure product

Research Findings and Considerations

  • The multi-step synthesis requires careful control of reaction conditions to prevent side reactions such as over-alkylation or decomposition of sensitive groups.
  • The hydrochloride salt form improves compound stability and handling.
  • Use of dry solvents and inert atmosphere (nitrogen or argon) is recommended to avoid moisture-sensitive side reactions.
  • Recent advances in catalysis and solvent systems may further optimize the synthesis but require validation for this specific compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen atom or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium methoxide or amines can be used under basic or neutral conditions.

Major Products:

    Oxidation: Formation of 4-chloro-3-methylphenoxyacetic acid.

    Reduction: Formation of 4-methylphenoxycyclopropylethylamine.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

    Polymer Science: It can be incorporated into polymer backbones to impart specific properties such as increased thermal stability.

Biology and Medicine:

    Pharmacology: The compound has potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting neurological pathways.

    Biochemical Research: It can be used as a probe to study enzyme-substrate interactions and receptor binding.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Agriculture: It may serve as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The cyclopropyl group can enhance binding affinity and selectivity, while the phenoxy group can interact with hydrophobic pockets within the target site.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride with structurally or functionally analogous compounds, based on available evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity Applications References
[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride C₁₂H₁₆ClNO 225.71 Cyclopropylethyl backbone, chlorinated methylphenoxy group, hydrochloride salt ≥95% Pharmaceutical intermediates, drug discovery
1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride C₈H₁₄ClN₃ 187.67 Pyrazole ring, cyclopropylethyl group, hydrochloride salt 90% Agrochemical research, heterocyclic synthesis
2-(4-Hydroxyphenyl)-3-(trimethylsilyl)propanaminium chloride C₁₄H₂₄ClNOSi 309.88 Trimethylsilyl group, phenol substituent, ammonium chloride salt N/A Nanotechnology, reverse ionic liquids, dopamine-β-hydroxylase substrates
2-(1-Cyclohexen-1-yl)ethylamine hydrochloride C₁₆H₂₃ClN 265.82 Cyclohexenyl group, benzylamine moiety, hydrochloride salt N/A Synthetic intermediates for antidepressants or CNS-targeting drugs
{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride C₁₀H₁₁Cl₃N₂S 297.63 Thiazole ring, chlorophenyl group, dihydrochloride salt N/A Antimicrobial agents, kinase inhibitors

Key Comparative Insights

Structural Diversity: The target compound’s chlorinated phenoxy group distinguishes it from analogs like the pyrazole- or thiazole-containing derivatives, which prioritize heterocyclic bioactivity .

Functional Applications: Pharmaceutical Focus: The target compound and 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride are both used in CNS drug development, but the latter’s benzylamine moiety may confer greater blood-brain barrier permeability . Material Science: 2-(4-Hydroxyphenyl)-3-(trimethylsilyl)propanaminium chloride is unique in its applications for nanotechnology and ionic liquids, leveraging silicon’s hydrophobicity .

Purity and Availability: The target compound’s ≥95% purity surpasses the 90% purity of the pyrazole analog, suggesting higher suitability for precision synthesis . Production discontinuation noted for the target compound contrasts with ongoing availability of thiazole and silyl derivatives, reflecting shifting market demands .

Biological Relevance: The trimethylsilyl-propanaminium chloride derivative’s role as a dopamine-β-hydroxylase substrate highlights its neurochemical utility, whereas the target compound’s chlorophenoxy group may favor antimicrobial or anti-inflammatory activity .

Research Findings and Data Gaps

  • Pyrazole and Thiazole Analogs : Demonstrated efficacy in agrochemical and antimicrobial studies, but toxicity profiles remain underreported .
  • Trimethylsilyl Derivative : Crystallographic studies confirm hydrogen-bonded networks stabilizing its solid-state structure, a feature absent in the target compound’s documentation .

Biological Activity

[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride, with the CAS number 1339861-52-7, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₂H₁₇Cl₂NO
  • Molecular Weight : 262.17 g/mol
  • Structure : The compound features a cyclopropyl ethylamine moiety substituted with a chloromethylphenoxy group, which may influence its biological interactions.

The biological activity of [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways.

1. Cytochrome P450 Modulation

Research indicates that compounds similar to [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine can modulate cytochrome P450 (CYP) enzymes. These enzymes are crucial for drug metabolism and the synthesis of steroid hormones. For instance, triazole fungicides have been shown to affect the expression of CYP genes in mammalian systems, suggesting potential endocrine-disrupting effects .

Biological Activity Data

The following table summarizes the relevant biological activities associated with [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride and related compounds:

Activity Description Reference
Cytochrome P450 modulationAlters CYP enzyme expression, affecting drug metabolism
Anti-androgenic effectsInhibits androgen receptor activity
Enantioselective metabolismDifferent metabolic rates for enantiomers observed
CytotoxicityPotential cytotoxic effects in liver cells

Case Study 1: Hepatocyte Exposure

In a study examining the effects of triazole fungicides on rat hepatocytes, it was found that exposure led to alterations in metabolic enzyme activities and cellular proliferation rates. Although specific data on [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride was not reported, the similarities in structure suggest potential for comparable effects .

Case Study 2: Endocrine Disruption

Research on various triazole compounds indicates that they can disrupt steroid hormone biosynthesis by modulating CYP enzymes involved in hormone metabolism. This raises concerns regarding the endocrine-disrupting potential of structurally similar compounds like [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride .

Q & A

Q. What are the recommended synthetic routes for [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride?

The synthesis typically involves a multi-step process starting with a chlorinated aromatic precursor. For example, analogous compounds like [2-(3-Chlorophenoxy)phenyl]amine hydrochloride are synthesized via nucleophilic substitution reactions between chlorophenol derivatives and amines under controlled conditions . Key steps include:

  • Starting Materials : 4-Chloro-3-methylphenol and a cyclopropylethylamine derivative.
  • Reaction Conditions : Use of polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃ to facilitate ether bond formation.
  • Purification : Recrystallization from ethanol or chromatography for high-purity yields .
MethodDescriptionReference
Nucleophilic SubstitutionReact chlorophenol with amine in DMF/K₂CO₃ at 80–100°C for 12–24 hours.
Salt FormationTreat the free base with HCl gas in anhydrous ether to form the hydrochloride salt.

Q. Which spectroscopic techniques are essential for characterizing this compound?

A combination of NMR (¹H/¹³C for structural elucidation), mass spectrometry (for molecular weight confirmation), and IR spectroscopy (to identify functional groups like -NH₂ and -Cl) is critical. For example, analogous compounds such as (4-Fluoro-3-methylphenyl)methylamine hydrochloride were characterized using ¹H NMR to confirm cyclopropane ring integration and chlorine substitution patterns .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound under varying conditions?

Employ Design of Experiments (DoE) to systematically evaluate variables:

  • Solvent Selection : Compare polar aprotic (DMF, DMSO) vs. protic solvents (ethanol) for reaction efficiency.
  • Catalyst Screening : Test bases like NaH, K₂CO₃, or DBU for improved etherification kinetics.
  • Temperature Gradients : Optimize between 60–120°C to balance reaction rate and byproduct formation. For example, industrial-scale synthesis of similar amines used continuous flow reactors to enhance reproducibility and reduce side reactions .

Q. How can contradictions in biological activity data across different assays be resolved?

Contradictions often arise from assay-specific variables (e.g., pH, enzyme isoforms). To address this:

  • Standardize Assay Conditions : Use uniform buffer systems (e.g., PBS at pH 7.4) and validated enzyme isoforms.
  • Comparative Studies : Test the compound against structural analogs (e.g., 4-fluoro vs. 4-chloro derivatives) to isolate substituent effects. For instance, (4-Fluoro-3-methylphenyl)methylamine hydrochloride showed dual activator/inhibitor roles depending on the enzyme target, highlighting the need for context-specific validation .

Q. What environmental impact assessments are necessary for this compound?

Follow frameworks like Project INCHEMBIOL to evaluate:

  • Environmental Fate : Degradation pathways (hydrolysis, photolysis) and bioaccumulation potential.
  • Toxicity Profiling : Acute/chronic effects on model organisms (e.g., Daphnia magna) via OECD guidelines.
  • Risk Assessment : Compare exposure levels (predicted environmental concentrations) with toxicity thresholds .

Q. How can a comparative study be designed to evaluate its activity against structural analogs?

  • Select Analogs : Include isomers (e.g., 3-chloro vs. 4-chloro phenoxy derivatives) and fluorinated counterparts.
  • Assay Panels : Test across enzymatic targets (e.g., monoamine oxidases, cytochrome P450) and cellular models (e.g., HEK293 for receptor binding).
  • Data Analysis : Use multivariate statistics (PCA or cluster analysis) to identify structure-activity trends. Studies on 2-(3-Phenylphenyl)ethan-1-amine hydrochloride isomers demonstrated positional effects on receptor affinity, guiding analog selection .

Q. Notes for Experimental Design :

  • Always include negative controls (e.g., solvent-only) and positive controls (known inhibitors/activators) in bioassays.
  • For synthesis, prioritize green chemistry principles (e.g., solvent recycling) to align with sustainability goals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride
Reactant of Route 2
[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.